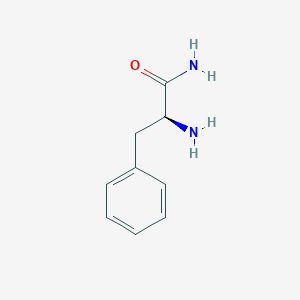

Phenylalanine amide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSIQMZKFXFYLV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316232 | |

| Record name | Phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5241-58-7 | |

| Record name | Phenylalaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5241-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanylamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04029 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLALANYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV9T9B2S11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Phenylalanine Amide and Its Derivatives

Classical Amide Bond Formation Strategies

Classical amide bond formation relies on activating the carboxyl group of the carboxylic acid component to make it more susceptible to nucleophilic attack by an amine. This activation can be achieved through various chemical transformations, often employing coupling reagents.

Carboxylic Acid Activation and Aminolysis Approaches

A common strategy involves the direct activation of the carboxylic acid group of phenylalanine using coupling reagents, followed by aminolysis with a primary or secondary amine. This process can be broadly categorized into several methods:

Carbodiimide-Mediated Coupling: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. These reagents react with the carboxylic acid to form an O-acylisourea intermediate, which is highly reactive towards amines. However, these intermediates can be prone to rearrangement, leading to racemization, especially under basic conditions. The addition of additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is often employed to form more stable active esters, thereby suppressing racemization and side reactions like N-acylurea formation bachem.compeptide.comiris-biotech.dewhiterose.ac.ukresearchgate.net. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is a water-soluble carbodiimide (B86325) that offers easier workup compared to DCC bachem.comiris-biotech.de.

Active Ester Formation: Pre-formed active esters, such as those derived from pentafluorophenol (B44920) (OPfp), can also be used. These esters are generally more stable than O-acylisoureas and can reduce the risk of racemization during the coupling step bachem.com.

Acid Halides and Anhydrides: While less common for sensitive amino acids due to harsh conditions, conversion of the carboxylic acid to an acid chloride or mixed anhydride (B1165640) (e.g., with ethyl chloroformate) followed by reaction with an amine is a direct method for amide bond formation d-nb.info.

The activation of phenylalanine's carboxylic acid can induce an electron-withdrawing effect on the α-hydrogen atom, making it more acidic and susceptible to deprotonation. This is particularly problematic under the basic conditions often employed in amide coupling reactions, significantly increasing the risk of racemization nih.govnih.gov.

Phosphonic Acid Anhydride (T3P) Coupling Methodologies

Propanephosphonic acid anhydride (T3P®) has emerged as a highly efficient and versatile reagent for amide bond formation, including peptide coupling reactions. It is known for its mild reaction conditions, excellent selectivity, high product purity, and high yields, with minimal epimerization whiterose.ac.uknih.govyoutube.comribbitt.comorganic-chemistry.orgcuriaglobal.comuni-halle.demdpi.comnih.gov. T3P activates carboxylic acids by forming a reactive carboxylic-phosphoric anhydride intermediate, which is then attacked by the amine nucleophile. A key advantage of T3P is that its byproducts are water-soluble, simplifying the workup and purification process compared to reagents like DCC youtube.comribbitt.comorganic-chemistry.orgcuriaglobal.com. T3P is often used in combination with tertiary amines such as pyridine (B92270) or N,N-Diisopropylethylamine (DIPEA) nih.govorganic-chemistry.orguni-halle.de. Its ability to suppress racemization, even with epimerization-prone substrates, makes it an ideal choice for synthesizing phenylalanine amide derivatives, particularly when stereochemical integrity is paramount ribbitt.comorganic-chemistry.orgcuriaglobal.comuni-halle.denih.gov. For instance, T3P has been successfully employed in the racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide uni-halle.denih.gov.

Application of Specific Coupling Reagents (e.g., DEPBT)

Beyond general carbodiimides and T3P, several specialized coupling reagents offer distinct advantages, particularly in controlling stereochemistry.

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): DEPBT is a highly effective coupling reagent known for its remarkable resistance to racemization during amide bond formation and peptide cyclization bachem.comluxembourg-bio.comresearchgate.netmedkoo.comresearchgate.netumich.eduluxembourg-bio.comluxembourg-bio.com. It mediates amide bond formation by generating an active ester intermediate with a low degree of racemization researchgate.net. DEPBT is compatible with both solution-phase and solid-phase peptide synthesis and does not require protection of hydroxyl groups on amino acid components like serine, threonine, or tyrosine, nor the imidazole (B134444) group of histidine luxembourg-bio.comresearchgate.net. Its ability to suppress racemization has been demonstrated in the synthesis of complex natural products and challenging peptide couplings, often outperforming other common reagents luxembourg-bio.commedkoo.comluxembourg-bio.com. Studies have shown virtually no racemization in the synthesis of phenylalanine derivatives using DEPBT, as confirmed by chiral HPLC analysis researchgate.net.

Other notable coupling reagents include uronium and phosphonium (B103445) salts like TBTU, HBTU, HATU, and PyBOP, which are widely used for their efficiency and generally low racemization, though their performance can vary with substrates and conditions bachem.compeptide.comiris-biotech.demdpi.com.

Stereoselective Synthesis and Racemization Control in Phenylalanine Amide Preparation

Maintaining the stereochemical integrity of phenylalanine during amide bond formation is critical, as racemization can lead to a loss of biological activity or desired properties.

Strategies for Preserving Stereochemical Integrity during Amidation Reactions

Several strategies are employed to minimize or eliminate racemization:

Choice of Coupling Reagent: As discussed, reagents like T3P and DEPBT are specifically designed or found to be effective in suppressing racemization nih.govribbitt.comorganic-chemistry.orgcuriaglobal.comuni-halle.demdpi.comnih.govluxembourg-bio.comresearchgate.netmedkoo.comresearchgate.netumich.eduluxembourg-bio.comluxembourg-bio.comrsc.org. These reagents often form more stable activated intermediates or operate under milder conditions that disfavor epimerization.

Optimizing Reaction Conditions:

Base Selection: The choice of base can significantly impact racemization. While DIPEA is common, pyridine has been shown to reduce racemization in certain TBTU-mediated reactions nih.govorganic-chemistry.orgmdpi.commdpi.com.

Temperature Control: Lowering the reaction temperature can help suppress epimerization pathways nih.govorganic-chemistry.org.

Solvent Choice: The solvent system can influence the stability of intermediates and the rate of racemization nih.gov. For T3P, mixtures of EtOAc and pyridine have been reported to yield lower degrees of racemization nih.gov.

Protecting Group Strategy: The nature of the protecting group on the amino group of phenylalanine can influence its susceptibility to racemization. For instance, N-Cbz protected amino acids may exhibit greater stability towards racemization compared to N-Ac protected counterparts under certain conditions nih.gov.

Mechanism Understanding: Racemization typically occurs during the activation step, where the α-proton is abstracted, leading to enolization or azlactone formation. Understanding these mechanisms allows for the design of conditions that prevent or minimize these pathways nih.govnih.gov.

Enzymatic Synthesis: Biocatalytic approaches using enzymes like adenylating enzymes or ligases offer a potential route for amide bond formation with high stereoselectivity and fewer side products, minimizing chemical waste and harsh conditions whiterose.ac.ukd-nb.infojst.go.jpwhiterose.ac.uk.

Evaluation of Stereoselectivity in Synthetic Pathways

The stereochemical outcome of phenylalanine amide synthesis is rigorously evaluated using analytical techniques that can distinguish between enantiomers or diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing enantiomeric purity and determining the ratio of stereoisomers (e.g., L:D ratio or enantiomeric excess, ee). Specialized chiral stationary phases (CSPs) are employed to achieve the separation of enantiomers nih.govnih.govnih.govresearchgate.netscas.co.jpchromatographytoday.com. For example, SUMICHIRAL OA columns and phases based on bonded amino acids (like phenylalanine) are utilized for this purpose scas.co.jpchromatographytoday.com.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can provide information about the chiral environment of a molecule and is often used to confirm enantiomeric purity, especially when coupled with chiral HPLC nih.gov.

NMR Spectroscopy: While not directly separating enantiomers, NMR can be used in conjunction with chiral derivatizing agents or chiral shift reagents to assess stereochemical integrity.

Studies have demonstrated that methods employing T3P with pyridine can achieve very low epimerization, yielding amides with high enantiopurity organic-chemistry.org. Similarly, DEPBT has been shown to result in virtually no racemization in specific phenylalanine derivative syntheses, as confirmed by chiral HPLC researchgate.net. Conversely, some common reagents like TBTU, when used with strong bases, can lead to significant racemization of N-acetyl-L-phenylalanine nih.govmdpi.commdpi.comnih.gov.

Compound List

Phenylalanine amide

N-Boc-phenylalanine

N-Fmoc-phenylalanine

N-Ac-phenylalanine

N-Cbz-phenylalanine

2-morpholinoaniline (B1348958)

T3P (Propanephosphonic acid anhydride)

DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

DCC (Dicyclohexylcarbodiimide)

DIC (Diisopropylcarbodiimide)

EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide)

HOBt (1-Hydroxybenzotriazole)

HOAt (1-Hydroxy-7-azabenzotriazole)

OxymaPure® (Ethyl cyano(hydroxyimino)acetate)

Trifluoroacetic acid (TFA)

N,N-Diisopropylethylamine (DIPEA)

Pyridine

L-phenylalanine

D-phenylalanine

N-acetyl-L-phenylalanine

N-acetyl-D-phenylalanine

N-Fmoc-L-phenylalanine

N-Fmoc-D-phenylalanine

N-Cbz-L-phenylalanine

N-Cbz-D-phenylalanine

N-Boc-D-phenylalanine

N-Boc-L-phenylalanine

N-Boc-N-methyl-(R)-phenylalanine

L-phenylglycine

N-Fmoc-L-phenylglycine

L-phenylalanine ethyl ester

N-benzoyl-L-tyrosine ethyl ester

L-phenylalanine amide

N-benzoyl-L-tyrosyl-L-phenylalanine amide

2-thiophenecarbonyl chloride

Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide

N-Boc-serine methyl ester

L-alanine

L-leucine

L-valine

L-histidine

Tyrosine

Serine

Threonine

Fmoc-His(Trt)-OH

Kyotorphin derivative

Tamandarin B

Glycopeptide teicoplanin aglycon

Ramoplanin A2

Ramoplanose aglycon

Ustiloxin

Teicoplanin aglycon

Carfilzomib

Denagliptin

Glucokinase activator (Pfizer)

NAPA (2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose)

1,3,4,6-tetra-O-acetyl-β-d-glucosamine

Data Tables

Table 1: Comparison of Key Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Typical Application | Racemization Suppression | Byproduct Solubility | Key Advantages | Key Disadvantages |

| T3P | General amide, peptide coupling, racemization-prone substrates | High | Water-soluble | Mild conditions, high yields, high purity, easy workup, low toxicity | Can be sensitive to moisture |

| DEPBT | Peptide coupling, cyclization, complex molecules | Very High | N/A | Remarkable resistance to racemization, no need for protecting hydroxyls | Less commonly cited than T3P for general amide formation |

| DCC | General amide, ester formation | Moderate (with additives) | Insoluble | Widely used, cost-effective | High risk of racemization, insoluble byproduct (DCU) |

| EDC | General amide, ester formation | Moderate (with additives) | Water-soluble | Water-soluble byproduct, easier workup than DCC | Moderate racemization risk |

| TBTU/HBTU | Peptide coupling, solid-phase synthesis | Moderate to High | Water-soluble | Efficient, fast | Can cause significant racemization with certain substrates/bases |

| HATU | Peptide coupling, difficult couplings | High | Water-soluble | Highly reactive, effective for hindered substrates | Can be classified as explosive |

Table 2: Stereoselectivity in Phenylalanine Amidation with Specific Reagents

| Coupling Reagent | Base Used | Solvent System | Conditions | Observed Racemization/Stereoselectivity | Reference |

| T3P | Pyridine | EtOAc/Pyridine (2:1) | 0 °C | Very Low Epimerization | nih.govuni-halle.de |

| T3P | DIPEA | EtOAc | Room temperature | Low Epimerization | mdpi.com |

| DEPBT | Tertiary amine | N/A | N/A | Virtually No Racemization | researchgate.net |

| TBTU | DIPEA | N/A | Room temperature | Significant Racemization | nih.govmdpi.commdpi.com |

| TBTU | Pyridine | N/A | Room temperature | Reduced Racemization | nih.govmdpi.commdpi.com |

| T3P/PyBOP | N/A | EtOAc/Pyridine (2:1) | 0 °C | Racemization-Free | nih.gov |

Derivatization and Structural Modification Techniques for Phenylalanine Amide Scaffolds

The phenylalanine amide scaffold serves as a versatile platform for chemical modification, enabling the synthesis of a wide array of derivatives. These modifications can alter solubility, reactivity, biological activity, and material properties, making them valuable for diverse applications.

Synthesis of Ring-Substituted Phenylalanine Amides

The introduction of substituents onto the phenyl ring of phenylalanine amides allows for fine-tuning of their electronic and steric characteristics. While direct synthesis of ring-substituted phenylalanine amides via specific routes is often an extension of substituted phenylalanine synthesis, general methods for preparing substituted phenylalanines can be adapted. One approach involves phase transfer alkylation, which can be applied to precursors like N-(diphenylmethylene)amino acetonitrile (B52724) or N-(diphenylmethylene)glycine ethyl ester to generate alpha-substituted imines researchgate.netnih.gov. Subsequent acid hydrolysis, esterification, and resolution steps can yield substituted phenylalanine derivatives researchgate.netnih.gov. These derivatives can then be converted into their corresponding amide forms. Research has explored phenylalanines bearing various ring substituents, including fluoro-, hydroxyl-, methyl-, chloro-, and nitro- groups, which can potentially be incorporated into amide structures rsc.org.

N-Acylation Approaches for Fatty Acid Amide Derivatives

N-acylation of phenylalanine with fatty acids or their derivatives yields N-acylphenylalanine amides, a class of compounds characterized by a fatty acyl group attached to the amino terminus of phenylalanine via an amide bond. These molecules, often termed N-acylamino acids, are found in biological systems and play roles in signaling pathways and as organogelators hmdb.caresearchgate.netcore.ac.uk.

The synthesis typically involves reacting phenylalanine or its derivatives with activated fatty acids, such as acid chlorides or anhydrides, or with fatty acid esters core.ac.ukfrontiersin.org. For instance, N-Linoleoyl Phenylalanine is a long-chain N-acylamide derived from linoleic acid and phenylalanine hmdb.ca. Studies have reported the synthesis of novel fatty N-acylamino acids and esters using various saturated and unsaturated fatty acids (e.g., C16:0, C18:0, C18:1, C18:1(OH)) reacted with amino acids like phenylalanine core.ac.uk. These derivatives have demonstrated potential as organogel agents, with their gelation properties in different solvents influenced by the specific fatty acid chain length and structure core.ac.uk.

| Fatty Acid | Phenylalanine Derivative Type | Key Properties/Applications | References |

| Linoleic Acid | N-Linoleoyl Phenylalanine | Long-chain N-acylamide | hmdb.ca |

| C16:0 (Palmitic) | N-Palmitoyl Phenylalanine | Organogelator | core.ac.uk |

| C18:0 (Stearic) | N-Stearoyl Phenylalanine | Organogelator | core.ac.uk |

| C18:1 (Oleic) | N-Oleoyl Phenylalanine | Organogelator | core.ac.uk |

| C18:1(OH) (Ricinoleic) | N-Ricinoleoyl Phenylalanine | Organogelator | core.ac.uk |

Synthesis of Phenylalanine Amide Derivatives Bearing Specific Moieties (e.g., Hydroxamic Acid)

The incorporation of specific functional groups, such as hydroxamic acid moieties, onto the phenylalanine amide scaffold generates derivatives with distinct chemical and biological characteristics. Hydroxamic acids, defined by the R-C(=O)N(OH)-R' functional group, are known for their metal-chelating capabilities, which are significant in enzyme inhibition lookchem.com.

The synthesis of phenylalanine hydroxamic acid derivatives typically involves the reaction of a phenylalanine derivative containing a carboxylic acid group (or an activated ester thereof) with hydroxylamine (B1172632) or its protected forms google.com. For example, DL-Phenylalanine hydroxamate can be synthesized from DL-Phenylalanine methyl ester hydrochloride and hydroxylamine . L-Phenylalanine hydroxamate is another example lookchem.com. More complex derivatives have been synthesized by appending the hydroxamic acid moiety to the phenylalanine scaffold, demonstrating potent quorum sensing inhibitory activity nih.govrsc.org. These synthetic pathways often involve multiple steps, beginning with protected phenylalanine, followed by reaction with a hydroxylamine derivative, and concluding with deprotection to yield the final hydroxamic acid compounds google.comnih.gov.

| Derivative Type | Synthesis Strategy | Potential Applications | References |

| Phenylalanine Hydroxamate | Reaction of phenylalanine ester with hydroxylamine; Strecker synthesis; Carbonyl condensation | Enzyme inhibition, Metal chelation | lookchem.com |

| Phenylalanine-Hydroxamic Acid | Multi-step synthesis from protected phenylalanine, reaction with hydroxylamine derivative | Quorum sensing inhibition, Anti-biofilm | nih.govrsc.org |

Incorporation of Phenylalanine Amide into Polymeric Structures

Phenylalanine amide units can be integrated into polymer structures, either within the polymer backbone or as pendant groups, creating novel polymeric materials with properties influenced by the amino acid residue.

Melt polycondensation is a primary technique for synthesizing polyesteramides (PEAs) that incorporate amino acid residues like phenylalanine. This method involves reacting monomers at elevated temperatures in a molten state, often catalyzed, to form ester and amide linkages. L-Phenylalanine-ε-caprolactone-based polyesteramides (PCPs) have been synthesized via this route by copolymerizing L-phenylalanine and ε-caprolactone mdpi.comresearchgate.netnih.gov. These studies indicate that the incorporation of L-phenylalanine units into the polyester (B1180765) backbone through melt polycondensation leads to materials with enhanced glass transition temperatures (Tg) compared to pure polycaprolactone, with the resulting copolymers potentially exhibiting amorphous or semi-crystalline structures depending on their composition mdpi.comresearchgate.netnih.gov. An alternative method involves using phenylalanine diester derivatives in polycondensation reactions rsc.org. The ability to tune PEA properties by varying monomer ratios allows for the creation of materials with characteristics intermediate to polyesters and polyamides, offering advantages such as improved biodegradability and mechanical resistance chimia.ch.

| Monomer 1 | Monomer 2/Derivative | Polymerization Method | Resulting Polymer Type | Key Properties Influenced by Phenylalanine | References |

| ε-Caprolactone | L-Phenylalanine | Melt Polycondensation | Polyesteramide (PCP) | Increased Tg, potential semi-crystallinity | mdpi.comresearchgate.netnih.gov |

| ε-Caprolactone | L-Phenylalanine diester | Melt Polycondensation | Polyesteramide | Tunable properties | rsc.org |

| Amide segment precursor | Ester segment monomers | Melt Polycondensation | Polyester Amide | Tunable mechanical/thermal properties | chimia.ch |

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered with specific recognition sites complementary to a target molecule, created by polymerizing monomers around a template molecule. Phenylalanine amide can function as a template in the synthesis of MIPs. While various polymerization techniques are utilized, UV polymerization is a common method for MIP preparation, often initiated by UV light nih.gov.

Examples include the synthesis of chitosan-based MIPs templated with phenylalanine amide, employing crosslinkers such as Geranic acid researchgate.netresearchgate.net. These studies highlight the formation of cavities that are complementary to the template molecule. Other strategies involve non-covalent imprinting, where functional monomers like methacrylic acid (MAA) and crosslinkers such as ethylene (B1197577) glycol dimethacrylate (EGDMA) are used, relying on interactions like hydrogen bonding to orient the template mdpi.com. The process typically involves forming a pre-polymer complex, followed by polymerization and subsequent removal of the template to generate specific binding sites within the polymer matrix nih.gov.

| Template | Functional Monomer | Crosslinker | Polymerization Method | Polymer Matrix/Type | Key Features | References |

| Phenylalanine Amide | (Not specified) | Geranic acid | UV Polymerization | Chitosan-based MIP | Templated cavities, selective sequestration | researchgate.netresearchgate.net |

| L-Phenylalanine-anilide | Methacrylic Acid (MAA) | Ethylene Glycol Dimethacrylate (EGDMA) | UV Polymerization (general) | Various | Hydrogen bonding, specific binding sites | nih.govmdpi.com |

Compound List

Phenylalanine amide

Ring-substituted phenylalanine amides

N-acylphenylalanine amides

N-Linoleoyl Phenylalanine

N-Palmitoyl Phenylalanine

N-Stearoyl Phenylalanine

N-Oleoyl Phenylalanine

N-Ricinoleoyl Phenylalanine

Phenylalanine hydroxamate (DL- and L- forms)

Polyesteramides (PEAs)

L-Phenylalanine-ε-caprolactone-based polyesteramides (PCPs)

Molecularly Imprinted Polymers (MIPs)

Enzymatic Synthesis of Phenylalanine Amide Derivatives

Enzymatic approaches offer a greener and often more selective route for synthesizing amide bonds compared to traditional chemical methods. Lipases, in particular, have emerged as versatile biocatalysts for these transformations.

Lipase-Catalyzed Ammonolysis in Biphasic Systems

Lipase-catalyzed ammonolysis, the reaction of an ester or carboxylic acid with ammonia (B1221849) or an amine to form an amide, has been explored for phenylalanine derivatives. Traditionally, these reactions require anhydrous organic solvents, but advancements have led to the development of biphasic systems. One such study utilized the intracellular lipase (B570770) from Sphingomonas sp. HXN-200 (SpL) for the synthesis of phenylalanine butyramide (B146194) (FBA) in a biphasic system comprising water and n-hexane mdpi.com. This approach leverages the lipase's ability to catalyze ammonolysis in an aqueous phase, which is unusual as most lipases require anhydrous conditions for amide bond synthesis mdpi.comthieme-connect.de. The biphasic system, specifically n-hexane with 2% water, was found to be conducive to the reaction, highlighting the essential role of water for SpL's catalytic activity mdpi.com. Other studies have also explored ionic liquids (ILs) as reaction media for lipase-catalyzed ammonolysis, demonstrating enhanced enantioselectivity and reaction rates in certain IL-organic solvent co-solvent systems thieme-connect.deresearchgate.net.

Optimization of Biocatalytic Reaction Conditions for Phenylalanine Amide Formation

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of enzymatic synthesis. For the SpL-catalyzed synthesis of FBA, key parameters were investigated. The optimal temperature for SpL activity was found to be 30 °C, and the optimal pH was determined to be 8.5 mdpi.com. The study also indicated that an SpL concentration of 10 mg/mL yielded 0.89 mg/mL of FBA within 15 hours mdpi.com. Further optimization revealed that an aqueous content of 2% in the n-hexane system provided optimal activity for SpL-catalyzed FBA synthesis mdpi.com. While not directly related to phenylalanine amide, research on other amino acid derivatives has shown that decreasing temperature can significantly enhance enantioselectivity in lipase-catalyzed ammonolysis, with enantiomeric ratios (E) as high as 84 observed for phenylalanine methyl ester at -20 °C with Thermomyces lanuginosus lipase researchgate.net. Additionally, optimization of ammonia concentration and pH for phenylalanine ammonia lyase (PAL) catalyzed synthesis of phenylalanine derivatives indicated optimal conditions at 9–10 M NH₃ concentration and pH 9.5–10.5 researchgate.net.

Post-Synthetic Modification of Phenylalanine-Containing Peptides

Beyond the synthesis of phenylalanine amide itself, significant research has focused on modifying phenylalanine residues within larger peptide structures. These modifications aim to introduce new functionalities, alter peptide properties, or create complex molecular architectures.

C-H Functionalization Strategies for Site-Selective Olefination

Direct C-H functionalization offers an efficient strategy for post-synthetic peptide modification, circumventing the need for pre-functionalized amino acids. Palladium (Pd) catalysis has been instrumental in developing site-selective C-H olefination strategies for phenylalanine residues in peptides nih.govntu.ac.uknih.gov. These methods often utilize the peptide backbone, specifically the amide groups, as inherent directing groups to guide the metal catalyst to the phenylalanine side chain, typically targeting the C2 position of the phenyl ring ntu.ac.uknih.govchinesechemsoc.org. Research has demonstrated that Pd-catalyzed C(sp²)-H olefination can selectively functionalize phenylalanine residues, even within peptides containing multiple aromatic amino acids nih.govntu.ac.uknih.gov. For instance, a protocol was developed for the C-H olefination of phenylalanine residues in peptides using catalytic palladium, which modifies the aromatic side chains with alkenes in a single step ntu.ac.uk. This approach has been applied to di-, tri-, and tetrapeptides, accommodating a range of alkenes and showing selectivity for mid-sequence and C-terminal phenylalanine residues ntu.ac.uk.

Palladium-Catalyzed Tandem Reactions for Incorporating Complex Fragments

Palladium-catalyzed tandem reactions, which involve multiple catalytic steps occurring sequentially in one pot, have been employed to incorporate complex fragments into phenylalanine-containing peptides. A notable example is a Pd-catalyzed tandem reaction that combines C-H activation with C-C coupling and intramolecular C-N cyclization. This robust method allows for the site-selective functionalization of phenylalanine residues in peptides, facilitating the introduction of complex scaffolds such as 4-benzoquinone-indoline fragments researchgate.netacs.orgnih.govacs.org. This approach involves dual C-H activation events, providing a rapid synthetic route for peptide diversification researchgate.netacs.orgnih.govacs.org. The compatibility with various benzoquinone partners, despite their challenging reactivity under traditional Heck protocols, makes this method particularly valuable for late-stage peptide modification acs.org.

Biological and Pharmacological Research of Phenylalanine Amide

Investigations in Neurobiology and Neurological Research

Phenylalanine amide and its derivatives are subjects of significant interest in neurobiology due to their relationship with the essential amino acid L-phenylalanine, a critical precursor to several key neurotransmitters. Research in this area explores how these compounds influence brain chemistry and function, from neurotransmitter modulation to potential therapeutic applications in neurological disorders.

L-phenylalanine amide is recognized as a versatile amino acid derivative that serves as a precursor in the synthesis of neurotransmitters. chemimpex.com The primary mechanism involves its connection to the metabolic pathway of L-phenylalanine. In the body, L-phenylalanine is converted into L-tyrosine, which is a direct precursor to the catecholamine neurotransmitters: dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). wikipedia.orgmedicalnewstoday.comcaringsunshine.com This biochemical cascade is fundamental to the regulation of numerous physiological and cognitive processes. caringsunshine.com

The availability of phenylalanine influences the synthesis of these crucial neurotransmitters, which are involved in transmitting signals between nerve cells and the brain. medicalnewstoday.comdrugbank.com By participating in this pathway, phenylalanine derivatives can impact the levels and activity of dopamine and norepinephrine, which are thought to be associated with mood and alertness. wikipedia.orgdrugbank.com L-phenylalanine itself can also act as a competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor and the glutamate (B1630785) binding site of the AMPA receptor. wikipedia.org

Building on its role as a neurotransmitter precursor, L-phenylalanine amide is utilized in research and formulations aimed at improving mental health. chemimpex.com It is explored for its potential in mood enhancement and cognitive function support. chemimpex.com The hydrochloride salt of L-phenylalanine amide is specifically noted for its inclusion in nutritional products designed to enhance mental performance and for its potential in the development of treatments for conditions like depression. chemimpex.com

The theoretical basis for these applications lies in the compound's ability to influence brain chemistry by boosting dopamine and norepinephrine levels. chemimpex.comcaringsunshine.comcaringsunshine.com These neurotransmitters are closely linked to mood regulation, alertness, memory, and focus. medicalnewstoday.comdrugbank.com While the biochemical role of the parent amino acid in neurotransmitter synthesis provides a sound rationale, clinical validation for phenylalanine supplementation in mood disorders has yielded mixed results, with many early studies being small and lacking rigorous controls. caringsunshine.comcaringsunshine.com

Research has demonstrated that certain derivatives of phenylalanine possess significant neuroprotective properties. Halogenated derivatives of L-phenylalanine, such as 3,5-dibromo-L-tyrosine (DBrT), have shown promise as a novel class of neuroprotective agents. ahajournals.orgnih.gov Studies have found that DBrT exerts significant neuroprotection in both in-vitro and in-vivo models of brain ischemia. ahajournals.orgnih.gov In a rat model of stroke caused by transient middle cerebral artery occlusion, DBrT reduced brain infarct volume and neurological deficit scores by approximately 50%. ahajournals.orgnih.gov

Other research has focused on different phenylalanine derivatives as potential multitarget-directed ligands. One such aryl-substituted phenylalanine derivative, which acts as an AMPA receptor antagonist, demonstrated a significant neuroprotective effect against the neurotoxin 6-hydroxydopamine in neuroblastoma cell lines. mdpi.com This compound also showed an ability to prevent high levels of reactive oxygen species. mdpi.com Another study found that a biphenyl (B1667301) derivative of phenylalanine provided an antagonistic effect on α1-glycine receptors, while a phenylbenzyl analogue showed a potentiating effect and moderate protection in a strychnine-induced seizure model in rats. nih.gov

The role of phenylalanine amide in addiction pathways is primarily understood through its influence on the dopamine system. Dopamine is a central neurotransmitter in the brain's reward circuitry, which is a common target for drugs of abuse. caringsunshine.com The synthesis and release of dopamine are elevated following the administration of tyrosine, for which phenylalanine is a precursor. caringsunshine.com

A study using acute phenylalanine/tyrosine depletion (APTD) to transiently decrease dopamine synthesis investigated its effect on the motivation to smoke. The results showed that APTD reduced the self-administration of nicotine-containing cigarettes in smokers at various stages of addiction, from early low-frequency users to stable high-frequency smokers. nih.gov This suggests that dopamine, influenced by the availability of its phenylalanine precursor, plays a consistent role in the motivation to seek nicotine (B1678760) reward across different levels of cigarette addiction. nih.gov

Antimicrobial and Antifungal Activity Studies of Phenylalanine Amide Derivatives

In the field of antimicrobial research, derivatives of phenylalanine amide have emerged as a promising class of compounds, particularly for their activity against mycobacteria, the causative agents of tuberculosis and other challenging infections.

A specific class of derivatives, Nα-aroyl-N-aryl-phenylalanine amides (AAPs), have been identified as potent antimycobacterial agents. nih.govmdpi.com These compounds are noted for their activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM), including multidrug-resistant strains. nih.govrutgers.edu A key advantage of AAPs is their low probability of cross-resistance with rifamycins, a cornerstone class of antibiotics that also target the bacterial RNA polymerase (RNAP). nih.gov

The mechanism of action for AAPs is the inhibition of the essential mycobacterial RNA polymerase. mdpi.com Research has confirmed that these compounds target the RpoB subunit of RNAP but engage a binding site distinct from that of the rifamycins. nih.govnih.govnih.gov

A significant hit compound from this class is MMV688845 (Nα-2-thiophenoyl-d-phenylalanine-2 morpholinoanilide). nih.govnih.gov Extensive in-vitro profiling has demonstrated its broad activity against the Mycobacterium abscessus complex. nih.govnih.gov MMV688845 has been shown to be bactericidal and exhibits synergy with macrolide antibiotics. nih.govnih.gov Derivatization of MMV688845 has led to the development of analogs, such as sulfone derivatives, with even lower Minimum Inhibitory Concentration (MIC₉₀) values against M. abscessus. patsnap.com

| Compound | Mycobacterium Species | MIC₉₀ (μM) | Reference |

|---|---|---|---|

| MMV688845 | M. abscessus | 6.25 - 12.5 | patsnap.com |

| MMV688845 Sulfone Derivative | M. abscessus | 0.78 | patsnap.com |

| AAP (General) | M. tuberculosis | 0.78 µg/mL | rutgers.edu |

| AAP (General) | M. avium | 0.39 µg/mL | rutgers.edu |

| AAP (General) | M. abscessus | 3.13 µg/mL | rutgers.edu |

Evaluation of Broad-Spectrum Antibacterial and Antifungal Activities of Derivatives

The antimicrobial potential of phenylalanine amide derivatives has been a significant area of investigation, with studies revealing a range of activities against various bacterial and fungal pathogens. These derivatives have demonstrated notable efficacy, suggesting their potential as scaffolds for the development of new antimicrobial agents.

Research has shown that certain amide derivatives of 4-nitro-L-phenylalanine exhibit activity against both bacteria and fungi. researchgate.net Specifically, some of these compounds were found to be active against Candida albicans and Microsporum gypseum. researchgate.net Further studies have synthesized novel benzamide (B126) compounds and tested their in vitro antibacterial activity against three Gram-positive and three Gram-negative bacteria, indicating a broad spectrum of action. researchgate.net Cationic surfactants derived from L-Phenylalanine esters have also been synthesized and screened for their antibacterial activity, showing more pronounced effects against Gram-positive than Gram-negative bacteria. researchgate.net The activity of these surfactant analogues was observed to increase with the length of the alkyl chain, showing a "cut-off effect" at a certain chain length for both types of bacteria. researchgate.net

In the context of mycobacteria, Nα-aroyl-N-aryl-phenylalanine amides (AAPs) have shown promising activity against Mycobacterium tuberculosis and various non-tuberculous mycobacteria (NTM). nih.govnih.gov One particular hit compound, MMV688845, and its derivatives have been investigated for their efficacy against Mycobacterium abscessus. nih.gov Modifications to the molecular scaffold of these derivatives, such as the creation of S-oxides, have led to lower minimum inhibitory concentration (MIC90) values, indicating increased potency. nih.gov The broad-spectrum anti-NTM activity of AAPs has been demonstrated against clinically relevant species, including the M. abscessus complex and the M. avium complex. nih.gov

The following table summarizes the observed antibacterial and antifungal activities of various phenylalanine amide derivatives against specific microbial strains.

| Derivative Class | Microbial Strain | Activity Noted |

| 4-nitro-L-phenylalanine amides | Candida albicans, Microsporum gypseum | Antifungal activity. researchgate.net |

| Benzamide compounds | Gram-positive and Gram-negative bacteria | Antibacterial activity. researchgate.net |

| L-Phenylalanine ester-derived cationic surfactants | Gram-positive and Gram-negative bacteria | More active against Gram-positive bacteria. researchgate.net |

| Nα-aroyl-N-aryl-phenylalanine amides (AAPs) | Mycobacterium tuberculosis, Non-tuberculous mycobacteria (NTM) | Antimycobacterial activity. nih.govnih.gov |

| MMV688845 derivatives (S-oxides) | Mycobacterium abscessus | Lower MIC90 values, increased potency. nih.gov |

| Dipeptides containing phenylalanine derivatives | Penicillium chrysogenum, P. aurantiogriseum, P. funiculosum | Fungal growth inhibition. pensoft.net |

Quorum Sensing Inhibition Mechanisms and Applications

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation, making it an attractive target for antimicrobial strategies. Phenylalanine amide derivatives have emerged as potent inhibitors of QS systems, offering a potential alternative to traditional antibiotics.

Novel phenylalanine derivatives incorporating a hydroxamic acid moiety have been designed and synthesized as QS inhibitors. nih.gov These compounds have demonstrated significant QS inhibitory properties, with some showing strong anti-biofilm formation activity. nih.gov The mechanism of action for these derivatives is believed to involve the inhibition of the CviR receptor, a key component of the QS system in Chromobacterium violaceum. nih.gov The ability of these compounds to inhibit the CviR receptor correlates with their anti-biofilm formation activity. nih.gov

The applications of QS inhibition by phenylalanine amide derivatives are primarily focused on controlling bacterial infections by disrupting their communication and virulence. By inhibiting QS, these compounds can prevent the formation of biofilms, which are notoriously resistant to conventional antibiotics, and reduce the production of toxins and other virulence factors. nih.gov For instance, certain amide derivatives have been shown to significantly inhibit the expression of QS-regulated genes in Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance. bohrium.comx-mol.net This leads to a reduction in several virulence factors controlled by the QS systems of this bacterium. bohrium.com The potential applications extend to various fields, including medicine, where they could be used to treat infections, and in industrial settings to prevent biofouling. nih.gov

The table below details the mechanisms and applications of quorum sensing inhibition by phenylalanine amide derivatives.

| Derivative/Compound | Mechanism of Action | Application |

| Phenylalanine derivatives with hydroxamic acid | Inhibition of the CviR receptor. nih.gov | Anti-biofilm formation. nih.gov |

| Amide derivatives | Inhibition of QS-regulated gene expression in P. aeruginosa. bohrium.com | Reduction of virulence factors. bohrium.com |

| Phenylalanine arginyl beta-naphthylamide | Control of quorum sensing and virulence factors of P. aeruginosa. frontiersin.org | Antipathogenic strategies. frontiersin.org |

Anti-Inflammatory and Analgesic Research Utilizing Phenylalanine Amide Analogs

Investigation of Potential Analgesic Properties

Phenylalanine amide analogs have been investigated for their potential as analgesic agents, with several studies demonstrating their efficacy in preclinical models of pain. research-nexus.net A novel series of methyl-2-(substituted benzylideneamino)-3-phenyl propionate (B1217596) derivatives, which are analogs of phenylalanine, were screened for their in vivo analgesic activity. researchgate.net The results indicated that these compounds possess considerable analgesic properties, as evaluated by the acetic acid-induced writhing model. research-nexus.netresearchgate.net

The search for new pain management therapies has led to the exploration of various peptide-based compounds. For example, protonectin, a peptide identified from wasp venom, has been shown to have an antinociceptive effect. mdpi.com An analog of this peptide, protonectin-F, which incorporates phenylalanine residues, exhibited increased bioavailability and an analgesic effect comparable to morphine. mdpi.com This highlights the role that the phenylalanine moiety can play in enhancing the analgesic properties of peptides. Furthermore, other modified amino acid derivatives have been characterized with potent analgesic activity in preclinical studies. acs.org

The following table summarizes the findings of studies investigating the analgesic properties of phenylalanine amide analogs.

| Phenylalanine Analog/Derivative | Pain Model | Observed Analgesic Effect |

| Methyl-2-(substituted benzylideneamino)-3-phenyl propionate derivatives | Acetic acid-induced writhing. research-nexus.netresearchgate.net | Considerable analgesic activity. research-nexus.netresearchgate.net |

| Protonectin-F (contains phenylalanine residues) | Not specified in provided text. | Antinociceptive effect comparable to morphine. mdpi.com |

| Modified amino acid derivatives | Not specified in provided text. | Potent analgesic activity. acs.org |

Anti-Inflammatory Activity of Derived Compounds

In addition to their analgesic properties, phenylalanine amide derivatives have been extensively studied for their anti-inflammatory activities. researchgate.net A series of methyl-2-(substituted benzylideneamino)-3-phenyl propionate derivatives demonstrated significant anti-inflammatory profiles in in vivo acute anti-inflammatory assays. research-nexus.net Notably, some of these compounds exhibited selective and effective inhibition against the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory therapy. research-nexus.netresearchgate.net This selective inhibition is a desirable characteristic for anti-inflammatory drugs as it is often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net

Further research into other amide derivatives has also revealed potent anti-inflammatory effects. For instance, a number of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides exhibited significantly higher anti-inflammatory activity when compared to the reference drug indomethacin (B1671933) in an acute carrageenan-induced paw edema model in mice. nih.gov Importantly, some of these derivatives showed a lower incidence of ulcers compared to indomethacin, suggesting a better safety profile. nih.gov The mechanism for this anti-inflammatory action was linked to the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov

The data from various studies on the anti-inflammatory activity of phenylalanine amide derivatives is presented in the table below.

| Derivative/Compound | In Vivo/In Vitro Model | Key Findings |

| Methyl-2-(substituted benzylideneamino)-3-phenyl propionate derivatives | In vivo acute anti-inflammatory assay, in vitro COX-1/COX-2 inhibition assay. research-nexus.netresearchgate.net | Promising anti-inflammatory profile with selective COX-2 inhibition. research-nexus.netresearchgate.net |

| 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides | Carrageenan-induced paw edema in mice. nih.gov | Significantly higher anti-inflammatory activity than indomethacin with lower ulcer incidence. nih.gov |

| Chromone derivatives with amide groups | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 cells. nih.gov | Potent inhibition of NO production, suggesting anti-inflammatory potential. nih.gov |

| Ibuprofen phenylalanine derivatives | Carrageenan-induced paw edema. ekb.eg | Significant anti-inflammatory activity. ekb.eg |

Antitumor and Antiproliferative Investigations of Phenylalanine Amide Derivatives

Evaluation of Antimitotic Activity in Cancer Cell Lines

Phenylalanine amide derivatives have been a focus of anticancer research due to their potential to interfere with cell division, a hallmark of cancer. Several studies have synthesized and evaluated these compounds for their antimitotic activity, revealing promising candidates that can induce cell cycle arrest and apoptosis in cancer cells.

A series of benzothiazole (B30560) amide derivatives were synthesized and their antimitotic activity was assessed using the Allium assay method. researchgate.net The mitotic index values indicated that some of these compounds could inhibit regular cell division, making them promising antimitotic agents. researchgate.net Another class of compounds, phenylcinnamides, which can be considered derivatives of phenylalanine, have been shown to induce G2/M-phase cell cycle arrest and cell death in cancer cell lines. nih.gov The cytotoxic activity of these compounds is attributed to the disruption of microtubule dynamics. nih.gov Notably, these compounds retained their potency in cancer cell lines that are resistant to standard antimitotic drugs, suggesting their potential for overcoming multidrug resistance. nih.gov

Furthermore, a library of 7-pyrrolo[3,2-f]quinolinones with side chains at the 3-N position demonstrated high antiproliferative activity against a panel of leukemic and solid tumor cell lines, with GI50s values in the micro- to sub-nanomolar range. nih.gov The antiproliferative effects of these compounds correlated well with their ability to inhibit tubulin polymerization. nih.gov Importantly, the most active compounds were selective against cancer cells, as they did not induce significant cell death in normal human lymphocytes. nih.gov These compounds were found to be potent inducers of apoptosis through the intrinsic pathway. nih.gov

The table below summarizes the antimitotic activities of various phenylalanine amide derivatives in different cancer cell lines.

| Derivative Class | Cancer Cell Line(s) | Key Antimitotic Effects |

| Benzothiazole amide derivatives | Not specified in provided text. | Inhibition of regular cell division. researchgate.net |

| Phenylcinnamides | HL-60/VCR leukemia, HeLa | G2/M-phase cell cycle arrest, disruption of microtubule dynamics. nih.gov |

| 7-pyrrolo[3,2-f]quinolinones | Leukemic and solid tumor cell lines (e.g., HeLa, Jurkat) | High antiproliferative activity, inhibition of tubulin polymerization, induction of apoptosis. nih.gov |

| Sulfonamide derivatives conjugated with phenylalanine ester | Murine mammary adenocarcinoma (AMN3), human breast cancer (AMJ13) | Cytotoxic effects against cancer cell lines. researchgate.netresearchgate.net |

Role in Peptide and Protein Chemistry Research

Phenylalanine amide, a derivative of the essential amino acid phenylalanine, serves as a critical component in the field of peptide and protein chemistry. Its unique structural properties, including the aromatic side chain, contribute significantly to its utility in the synthesis of novel therapeutic peptides and in the study of complex biological interactions.

Phenylalanine and its amide derivative are fundamental building blocks in the chemical synthesis of peptides. mdpi.orgmasterorganicchemistry.com The nonpolar, aromatic side chain of phenylalanine is a key pharmacophore in many biologically active peptides, particularly when the biological targets possess hydrophobic binding sites. mdpi.org In solid-phase peptide synthesis (SPPS), a common technique for creating peptides, phenylalanine derivatives are anchored to a polymer support, allowing for the sequential addition of other amino acids to build a peptide chain. mdpi.orgchemimpex.comnih.gov This methodology is crucial for developing novel peptide-based drugs for a range of conditions, including cancer and metabolic disorders. chemimpex.com

The incorporation of phenylalanine amide into peptide structures is a strategy used to develop new therapeutic agents. chemimpex.com For instance, Nα-aroyl-N-aryl-phenylalanine amides have been investigated as potential inhibitors of bacterial RNA polymerase, showing activity against mycobacteria. nih.gov Furthermore, the unique structure of L-Phenylalanine amide facilitates its easy incorporation into peptide synthesis, which is vital for creating new drugs and biologically active compounds. chemimpex.com Researchers also utilize this compound in studies related to mood and cognitive function, making it a key ingredient in formulations aimed at improving mental health. chemimpex.com The versatility of phenylalanine-containing building blocks allows for the creation of diverse peptide libraries for high-throughput screening, accelerating the discovery of new therapeutic candidates. chemimpex.com

| Application Area | Role of Phenylalanine Amide | Examples of Research/Development |

|---|---|---|

| Pharmaceuticals | Precursor for neurotransmitter synthesis; building block for peptide drugs. chemimpex.com | Development of medications for depression and anxiety; synthesis of anti-mycobacterial agents. chemimpex.comnih.gov |

| Nutritional Supplements | Enhancing mood and cognitive function. chemimpex.com | Included in dietary supplements as a neurotransmitter precursor. chemimpex.com |

| Peptide Synthesis | Key building block in solid-phase peptide synthesis (SPPS). mdpi.orgchemimpex.com | Used in the creation of complex peptides and peptide libraries for drug discovery. chemimpex.com |

| Bioconjugation | Creating bioconjugates for targeted therapies and diagnostics. chemimpex.com | Development of targeted drug delivery systems and imaging agents. chemimpex.com |

| Protein Engineering | Facilitating the synthesis of modified peptides to study structure-function relationships. chemimpex.com | Exploring how specific amino acid changes affect protein behavior. chemimpex.com |

A significant challenge in the development of peptide-based therapeutics is their inherent instability, including susceptibility to enzymatic degradation. ijpsjournal.com Several strategies involving phenylalanine amide and other amino acid modifications are employed to enhance their stability and bioactivity.

One common approach is the substitution of natural L-amino acids with their D-isomers or other unnatural amino acids. ijpsjournal.comnih.gov This can make the peptide less recognizable to proteases, thereby increasing its half-life. The hydrophobic nature of phenylalanine's side chain is often exploited; adding hydrophobic residues like phenylalanine to the end of a peptide can enhance its antimicrobial effectiveness. mdpi.com These aromatic residues can act as anchors, helping the peptide to locate at the membrane-water interface of bacterial cells. mdpi.com

Other chemical modifications to fortify peptides include:

Cyclization: Creating a cyclic peptide structure by forming a covalent bond between the N- and C-termini, which increases resistance to enzymatic cleavage. ijpsjournal.com

PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide, which can improve its solubility and protect it from degradation. nih.gov

Lipidation: The addition of lipid chains to enhance the peptide's interaction with cell membranes and improve its pharmacokinetic profile. nih.gov

These modifications aim to regulate key physicochemical properties such as charge, hydrophobicity, and conformation to overcome the inherent limitations of peptides as drugs. nih.gov

The phenylalanine side chain, while generally non-reactive, plays a crucial role in substrate recognition and protein-protein interactions. russelllab.org Its hydrophobic and aromatic nature facilitates binding to hydrophobic ligands and participation in stacking interactions with other aromatic residues. russelllab.orgnih.gov These interactions are fundamental to the stability of protein structures, with phenylalanine residues often buried within the hydrophobic core of proteins. russelllab.orgnih.gov

In the context of enzyme activity, phenylalanine can act as an allosteric activator for certain enzymes, such as phenylalanine hydroxylase. nih.govacs.org Binding of phenylalanine to a regulatory domain of the enzyme can induce a conformational change that increases its catalytic activity. nih.govacs.org Studies have shown that phenylalanine can also act as a relay amino acid in long-distance electron transfer through peptides, a process that is critical for various biological redox reactions. researchgate.netdntb.gov.ua This is facilitated by the stabilizing effect of neighboring amide groups on the phenylalanine radical cation. researchgate.netdntb.gov.ua

Endocrine and Reproductive Physiology Research

In the realm of endocrinology, phenylalanine amide is a key structural feature of a family of neuropeptides that play a significant role in regulating the reproductive axis.

RFamide-related peptides (RFRPs) are a group of neuropeptides characterized by a C-terminal arginine-phenylalanine-amide motif. wikipedia.org The mammalian ortholog of the avian gonadotropin-inhibitory hormone (GnIH) is RFRP-3. nih.govnih.gov GnIH was the first hypothalamic peptide identified to have an inhibitory effect on gonadotropin secretion. frontiersin.org RFRPs, including RFRP-3, are synthesized primarily in the hypothalamus and act to negatively regulate the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov

These peptides exert their effects by inhibiting the synthesis and release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. nih.gov This inhibitory action helps to control gonadal development and function. nih.gov The discovery of GnIH and its mammalian counterparts, the RFRPs, has fundamentally altered the understanding of the neuroendocrine control of reproduction, revealing a key inhibitory pathway that counterbalances the stimulatory effects of gonadotropin-releasing hormone (GnRH). nih.govresearchgate.net

| Peptide Family | C-Terminal Motif | Key Mammalian Member | Primary Function |

|---|---|---|---|

| RFamide-Related Peptides (RFRPs) | Arginine-Phenylalanine-Amide | RFRP-3 | Inhibition of the Hypothalamic-Pituitary-Gonadal (HPG) axis. nih.gov |

RFRPs exert their inhibitory control over the reproductive axis through actions at multiple levels of the hypothalamic-pituitary-gonadal (HPG) axis. researchgate.netfrontiersin.org RFRP-3 neurons are located in the dorsomedial nucleus of the hypothalamus and project to GnRH neurons. nih.govhilarispublisher.comnih.gov

The mechanisms of action include:

Direct Inhibition of GnRH Neurons: RFRP-3 can directly inhibit the electrical firing of GnRH neurons in the hypothalamus, thereby reducing the primary signal for gonadotropin release. nih.govnih.gov

Action at the Pituitary Gland: RFRPs can also act directly on the gonadotroph cells of the pituitary gland to inhibit the synthesis and release of LH and FSH. nih.govfrontiersin.orgwikipedia.org This action is mediated through the G protein-coupled receptor GPR147. nih.gov

Modulation by Other Factors: The expression and action of RFRPs are influenced by various factors, including stress hormones and gonadal steroids. nih.govhilarispublisher.com For instance, stress can increase the expression of RFRP in the hypothalamus, contributing to stress-induced reproductive suppression. nih.gov

These actions demonstrate that RFRPs, with their characteristic C-terminal phenylalanine amide, are crucial regulators within the complex network that controls reproductive physiology, integrating various internal and external cues to modulate the HPG axis. frontiersin.orgresearchgate.net

Biosynthetic Pathways and Metabolic Roles of Phenylalanine Amides

Phenylalanine amides, a class of molecules where phenylalanine is linked via an amide bond to another chemical moiety, play significant roles in various biological systems. Their functions range from serving as key precursors in the biosynthesis of complex natural products to being integral components of cellular metabolic pathways. This section explores the biosynthetic origins and metabolic fates of these important compounds.

Precursor Role in Biosynthesis of Natural Products (e.g., Piperamides)

The amino acid L-phenylalanine is a fundamental building block for a diverse array of secondary metabolites in plants, many of which are amides. A prominent example is its role in the biosynthesis of piperamides, a class of pungent compounds found in plants of the Piper genus, such as black pepper (Piper nigrum). scielo.brscielo.br

The biosynthesis of piperamides illustrates a mixed biosynthetic origin, combining elements from the shikimic acid pathway and amino acid metabolism. scielo.brnih.gov L-phenylalanine serves as the primary precursor for the aromatic acyl moiety of these molecules. The general pathway begins with the enzymatic conversion of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia (B1221849) lyase (PAL) . scielo.brnih.gov Subsequently, cinnamic acid is hydroxylated by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid, which then undergoes further modifications to form the specific acyl-CoA thioester required for the final amide synthesis. scielo.brscielo.br This activated acyl group is then condensed with an amine or a heterocyclic amine moiety, which is often derived from another amino acid like lysine, to form the final piperamide (B1618075) structure, such as piperine. scielo.brresearchgate.net

Feeding experiments using radiolabeled L-phenylalanine in Piper tuberculatum have experimentally confirmed its incorporation into various piperamides. These studies provide direct evidence of L-phenylalanine's precursor role and have helped to elucidate the biosynthetic steps. scielo.brscielo.br

**Table 1: Incorporation of Radiolabeled L-[UL-¹⁴C]-phenylalanine into Piperamides in Piper tuberculatum*** *This table summarizes the specific incorporation percentages of radiolabeled L-phenylalanine into different piperamide compounds in various tissues of P. tuberculatum seedlings over different time periods, demonstrating its role as a direct precursor.

| Piperamide | Plant Tissue | Time (hours) | Specific Incorporation (%) | Reference |

| Piperine | Stems | 1 | ≥ 6.55 | scielo.br |

| Piperine | Roots | 4 | ≥ 7.36 | scielo.br |

| 4,5-Dihydropiperine | Stems | 1 | ≥ 3.19 | scielo.br |

| Fagaramide | Leaves | 1 | ≥ 3.98 | scielo.br |

| Fagaramide | Stems | 24 | ≥ 16.70 | scielo.br |

| trans-Piplartine | Stems | 4 | ≥ 8.01 | scielo.br |

| Dihydropiplartine | Leaves | 1 | ≥ 4.92 | scielo.br |

Beyond piperamides, phenylalanine is also a precursor to alkamides in other plant species, such as Acmella radicans, further highlighting its importance in the generation of bioactive natural amides. researchgate.net

Metabolism of N-Acylated Aromatic Amino Acids in Biological Systems

Phenylalanine amides belong to a broader class of lipids known as N-acyl aromatic amino acids (NA-ArAAs), which are composed of a fatty acid linked to an aromatic amino acid via an amide bond. nih.govfrontiersin.org These molecules are recognized as a distinct class within the larger family of fatty acid amides and are involved in various metabolic processes. nih.govresearchgate.net The metabolism of NA-ArAAs can be understood through their biosynthesis and subsequent degradation or modification. nih.govnih.gov

Biosynthesis: The formation of N-acylphenylalanine involves the creation of an amide bond between a fatty acid (often in its activated acyl-CoA form) and the amino group of phenylalanine. nih.govmdpi.com In biological systems, this can occur through the action of specific N-acyltransferases. For instance, the enzyme phenylalanine N-acetyltransferase can catalyze the reaction between acetyl-CoA and L-phenylalanine to produce N-Acetyl-L-phenylalanine. targetmol.comhmdb.ca A variety of N-acylphenylalanines have been identified in nature, such as N-palmitoyl-phenylalanine, which has been found in organisms ranging from soil microbes and bamboo to rats and mice. nih.gov

Degradation and Modification: The metabolic fate of NA-ArAAs involves two primary routes: degradation and enzymatic modification. frontiersin.org

Degradation: This process involves the hydrolytic cleavage of the amide bond, which breaks the molecule down into its constituent fatty acid and aromatic amino acid. frontiersin.org Enzymes such as fatty acid amide hydrolase (FAAH), known for its role in the endocannabinoid system, can also catalyze the hydrolysis of some N-acyl amino acids. mdpi.com This degradative pathway is crucial for regulating the cellular concentrations of these molecules. frontiersin.org

Enzymatic Modification: This route involves structural changes to the N-acylphenylalanine molecule without breaking the amide bond. The phenylalanine moiety can be a substrate for enzymes that act on the free amino acid. For example, the aromatic ring of the phenylalanine portion could be hydroxylated to form an N-acyltyrosine derivative. This is analogous to the conversion of free L-phenylalanine to L-tyrosine by phenylalanine hydroxylase. frontiersin.orgtargetmol.com

The balance between the biosynthesis and degradation of these compounds is essential for maintaining cellular homeostasis. frontiersin.org In certain metabolic disorders, such as phenylketonuria (PKU), where the enzyme phenylalanine hydroxylase is deficient, elevated levels of N-Acetyl-L-phenylalanine can be found in the blood and urine, indicating its role in alternative metabolic pathways for phenylalanine. frontiersin.orgtargetmol.comhmdb.ca

Table 2: Key Metabolic Processes for N-Acylated Phenylalanines This table outlines the primary metabolic pathways involved in the lifecycle of N-acylated aromatic amino acids like phenylalanine amide.

| Metabolic Process | Description | Key Enzymes (Examples) | Resulting Products | Reference |

| Biosynthesis | Formation of an amide bond between a fatty acid and phenylalanine. | Phenylalanine N-acetyltransferase | N-Acetyl-L-phenylalanine | targetmol.comhmdb.ca |

| Degradation | Hydrolysis of the amide bond to release the constituent parts. | Fatty Acid Amide Hydrolase (FAAH) | Fatty acid + Phenylalanine | frontiersin.orgmdpi.com |

| Modification | Enzymatic alteration of the molecule, such as hydroxylation of the aromatic ring. | Phenylalanine Hydroxylase (potential) | N-Acyltyrosine | frontiersin.org |

Molecular Interactions and Biochemical Mechanisms Involving Phenylalanine Amide

Amide-π Interactions in Protein Structural Stability

Amide-π interactions, a class of non-covalent interactions involving the amide group (specifically the carbonyl oxygen or amide nitrogen) and an aromatic π-system, are increasingly recognized for their contribution to protein structure and stability. Phenylalanine, with its aromatic phenyl ring, is a key participant in these interactions within proteins.

Studies on oligomeric proteins, such as phycocyanins, have revealed the prevalence and importance of amide-π interactions. In phycocyanins, these interactions primarily occur between the backbone amide groups and the aromatic side chains of phenylalanine (Phe) and tyrosine (Tyr) residues mdpi.comresearchgate.net. Analysis of protein interfaces in phycocyanins identified a significant number of amide-π interactions, with approximately 78% of interacting residues contributing to the formation of "hot-spot" regions responsible for high binding energy mdpi.comresearchgate.net. These interactions are often found within a distance range of 5–7 Å and exhibit a preference for T-shaped arrangements of the aromatic ring researchgate.net. The backbone amide groups are the primary contributors to these interactions, with Phe and Tyr being the most frequently involved amino acids researchgate.net.

Electron Transfer Mechanisms in Phenylalanine-Containing Peptides

Phenylalanine plays a notable role in facilitating long-distance electron transfer (ET) within peptides and proteins, acting as a "relay amino acid" or "stepping stone" researchgate.netswarthmore.edunih.govcore.ac.ukchimia.chresearchgate.net.

Nature utilizes proteins as media for long-distance electron transfer to perform redox reactions in distant cellular compartments researchgate.netswarthmore.edunih.gov. This transfer can occur via superexchange or multi-step charge hopping, where amino acid side chains act as intermediaries researchgate.netswarthmore.edunih.gov. Research demonstrates that phenylalanine can effectively function as a relay amino acid for long-distance electron and hole transfer through peptides researchgate.netswarthmore.edunih.govcore.ac.uk. This capability is attributed to the aromatic ring's susceptibility to oxidation, which is enhanced by its molecular environment researchgate.netswarthmore.edunih.gov.

A key factor enabling phenylalanine's role as an electron transfer relay is the stabilization of its radical cation intermediate by neighboring amide carbonyl groups researchgate.netswarthmore.edunih.govcore.ac.ukresearchgate.net. The lone pairs of electrons on these carbonyl groups can interact with the positively charged aromatic ring of the phenylalanine radical cation, thereby stabilizing it researchgate.netswarthmore.edunih.govresearchgate.net. This neighboring-group effect increases the susceptibility of the phenylalanine ring to oxidation, facilitating the electron transfer process researchgate.netswarthmore.edunih.govcore.ac.ukresearchgate.net. Studies suggest that peptides with phenylalanine at the N-terminus, flanked by two amide groups, exhibit faster oxidation rates compared to those with phenylalanine at the C-terminus, which are flanked by one amide and one ester group, indicating a greater stabilizing effect from two neighboring amides core.ac.uk. This mechanism is important for understanding extracellular electron transfer in biological systems researchgate.netswarthmore.edunih.govresearchgate.net.

Ligand-Target Recognition and Binding Studies

Phenylalanine amide and phenylalanine-containing peptides have been investigated for their binding affinities and recognition properties towards various biological targets.

Binding to Bovine Serum Albumin (BSA): Studies have shown that derivatives of phenylalanine amide can bind to proteins like BSA. For instance, the L-isomer of 4(1-pyrene)-3-butyroyl-phenylalanine amide (Py-L-Phe) binds to BSA with a significant affinity constant (Kb) of 3 x 107 M-1, demonstrating a strong interaction with the protein researchgate.net. The corresponding D-isomer exhibited 100 times weaker binding, highlighting the stereospecificity of the interaction researchgate.net.

Pyruvate (B1213749) Kinase Inhibition: Phenylalanine amide has been observed to inhibit the renaturation kinetics of bovine muscle pyruvate kinase, albeit to a lesser extent than L-phenylalanine or phenylpyruvate oregonstate.edu. This suggests that the side chain's specific structure and the presence of the α-amino and carboxyl groups influence binding affinity oregonstate.edu.

RFamide Peptide Receptors: In the context of RFamide peptides, the C-terminal amidated motif, which includes phenylalanine residues, is crucial for receptor activity nih.gov. Modifications or deletions of the C-terminal dipeptide (e.g., Arg-Phe-NH2) in NPFF peptides result in significantly reduced affinity for NPFF receptors nih.gov. The amidated C-terminus is as important as the last two residues, with the free acid form showing no significant potency compared to the amidated form nih.gov.

Antibody Conjugation Studies: Modified phenylalanine amide derivatives have been used in the development of targeted therapeutic agents. For example, DOTA-Ph-Al (a derivative of p-aminobenzyl-DOTA conjugated to phenylalanine amide) has been studied for its binding affinity to tumor cell lines when conjugated to an anti-EGFR antibody tandfonline.com. Scatchard plot analysis revealed binding affinities (Kd) in the nanomolar range (e.g., 2.87 nM and 4.86 nM) for specific cell lines, indicating specific recognition and binding tandfonline.com.

Compound List

Phenylalanine amide

Phenylalanine

Tyrosine

Tryptophan

Histidine

Cysteine

Methionine

Phycocyanin

Bovine Serum Albumin (BSA)

Pyruvate Kinase

RFamide peptides

NPFF peptides

DOTA

p-aminobenzyl-DOTA

4(1-pyrene)-3-butyroyl-phenylalanine amide (Py-L-Phe, Py-D-Phe)

Glycyl-L-phenylalanine peptide

Dansyl-Ser-Pro-Gly-His-NH2

Advanced Research Applications and Derivatization Strategies

Design and Synthesis of Peptidomimetics Based on Phenylalanine Amide Scaffolds

The hydrophobic and bulky nature of its side chain makes phenylalanine a favored residue in the design of peptidomimetics, particularly for biological targets with hydrophobic binding sites. mdpi.org Phenylalanine amide scaffolds are instrumental in constructing molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability.

A significant application of these peptidomimetics is in the development of novel antiviral agents. Researchers have synthesized phenylalanine-containing peptidomimetics that act as HIV-1 capsid (CA) binders. nih.gov The HIV capsid protein is a crucial target for anti-HIV therapies due to its multiple roles in the viral life cycle. nih.gov Taking inspiration from the CA modulator PF-74, a series of novel phenylalanine derivatives were synthesized using the Ugi four-component reaction. nih.gov In vitro assays revealed that many of these compounds exhibited low-micromolar inhibitory potency against HIV. nih.gov For instance, compound I-19 demonstrated significant anti-HIV-1 activity. nih.gov Another compound, I-14, showed potent HIV-2 inhibitory activity, proving more effective than the approved drug nevirapine (B1678648) in a specific assay. nih.gov These findings underscore the potential of phenylalanine amide-based peptidomimetics in the discovery of new anti-HIV drugs. nih.gov

The synthesis of these complex molecules often employs solid-phase synthesis techniques. This approach allows for the efficient construction of libraries of oligopeptides and peptidomimetics containing phenylalanine as a key pharmacophore. mdpi.org By attaching the phenylalanine side chain to a polymer support, researchers can systematically vary the residues at both the N- and C-termini to explore structure-activity relationships. mdpi.org

Table 1: Phenylalanine-Containing Peptidomimetics as HIV Capsid Binders

| Compound | Target | EC₅₀ (μM) | CC₅₀ (μM) | Synthesis Method |